molecular formula C10H10N2O3 B2486784 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1345688-05-2

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No. B2486784
CAS RN: 1345688-05-2
M. Wt: 206.201
InChI Key: CJZFQSGBZVLZGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves several key steps, including the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid leading to the formation of 2-hydroxypyrazolo[1,5-a]pyridine. This compound undergoes various reactions, such as nitrosation, nitration, and bromination, primarily at the C-3 position. Methylation can lead to 2-methoxypyrazolo[1,5-a]pyridine, whereas acetylation produces 2-acetoxypyrazolo[1,5-a]pyridine exclusively (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Molecular Structure Analysis

X-ray analysis has been utilized to characterize the molecular structure of derivatives related to Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate, confirming nearly planar structures and elucidating the role of various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, in stabilizing the crystal structure (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Chemical Reactions and Properties

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate exhibits a rich array of chemical reactivity, including ring-chain isomerism and the ability to undergo recyclization under certain conditions. This reactivity is influenced by the nature of substituents and reaction conditions, showcasing the compound's versatility in synthetic chemistry (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate has been studied as a part of ethyl 4,4-difluoro-4-phenoxyacetoacetate's derivatives, indicating its potential in the synthesis of heterocyclic compounds. Such derivatives are primarily researched for their capacity to introduce aryloxydifluoromethyl substituents in the design of biologically active heterocycles, suggesting a wide range of potential applications in medicinal chemistry (Solodukhin et al., 2004).

Synthesis and Isomerization Reactions

The chemical has been involved in C–C recyclizations of certain pyrazolo[1,5-a]pyrimidines, displaying its potential for transformation into various other structurally complex molecules. This process highlights the compound's role in synthesizing more refined structures, which could be crucial for developing new pharmaceuticals or chemicals with unique properties (Danagulyan et al., 2011).

Derivative Formation and Characterization

Research has also been conducted on synthesizing and characterizing new compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a derivative of the ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate. This reflects the compound's role in forming novel derivatives, which are essential for discovering substances with potential therapeutic or industrial applications (Suwito et al., 2018).

properties

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZFQSGBZVLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=NN21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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